molecular formula C14H15FN2O5S2 B2672280 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798512-02-3

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2672280
CAS No.: 1798512-02-3
M. Wt: 374.4
InChI Key: ULCHPAPUUWDFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining an azetidine ring, a thiazolidine-2,4-dione moiety, and a sulfonyl group attached to a fluorinated phenyl ring. Its multifaceted structure suggests a range of biological activities, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorinated Phenyl Ring: This step involves nucleophilic aromatic substitution reactions where the fluorinated phenyl ring is attached to the azetidine ring.

    Formation of the Thiazolidine-2,4-dione Moiety: This can be achieved through cyclization reactions involving thiourea and α-halo acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using robust and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione moiety.

    Reduction: Reduction reactions may target the sulfonyl group or the azetidine ring.

    Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidine-2,4-dione moiety.

    Reduction: Reduced forms of the sulfonyl group or azetidine ring.

    Substitution: Substituted derivatives of the fluorinated phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential to treat various diseases. Its unique structure may offer advantages in terms of specificity and efficacy.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group and the thiazolidine-2,4-dione moiety are likely to play crucial roles in its biological activity. These groups can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Azetidine Derivatives: Compounds containing the azetidine ring, which are studied for their biological activities.

    Sulfonyl-Containing Compounds: Various sulfonyl-containing drugs that exhibit a range of biological activities.

Uniqueness

What sets 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione apart is its combination of functional groups, which may confer unique biological properties. The presence of the fluorinated phenyl ring, in particular, can enhance its metabolic stability and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

3-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O5S2/c1-2-22-12-4-3-10(5-11(12)15)24(20,21)16-6-9(7-16)17-13(18)8-23-14(17)19/h3-5,9H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCHPAPUUWDFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.